molecular formula C10H11ClO3 B1313933 Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate CAS No. 13511-29-0

Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B1313933
CAS No.: 13511-29-0
M. Wt: 214.64 g/mol
InChI Key: NMKKKUVPOGMEJL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-hydroxyacetate moiety, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-chlorophenyl)-2-hydroxyacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(4-chlorophenyl)-2-hydroxyacetic acid+ethanolH2SO4ethyl 2-(4-chlorophenyl)-2-hydroxyacetate+H2O\text{2-(4-chlorophenyl)-2-hydroxyacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-(4-chlorophenyl)-2-hydroxyacetic acid+ethanolH2​SO4​​ethyl 2-(4-chlorophenyl)-2-hydroxyacetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(4-chlorophenyl)-2-oxoacetate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-(4-chlorophenyl)-2-hydroxyethanol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Ethyl 2-(4-chlorophenyl)-2-oxoacetate

    Reduction: Ethyl 2-(4-chlorophenyl)-2-hydroxyethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The presence of the 4-chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)-2-hydroxyacetate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    Ethyl 2-(4-methylphenyl)-2-hydroxyacetate:

    Ethyl 2-(4-nitrophenyl)-2-hydroxyacetate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKKKUVPOGMEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494969
Record name Ethyl (4-chlorophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13511-29-0
Record name Ethyl (4-chlorophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chloromandelic acid (12.3 g, 65.9 mmol) in toluene (50 mL), EtOH (16 mL), and concentrated H2SO4 (0.1 mL) was refluxed for 12 hours while removing water using a Dean-Stark trap. The mixture was concentrated in vacuo, diluted with DCM, and washed with dilute aqueous NaHCO3. The separated DCM layer was dried (MgSO4), filtered, and concentrated in vacuo to give (4-chlorophenyl)-hydroxy-acetic acid ethyl ester as a colorless oil (10.0 g) that crystallized upon standing.
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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